molecular formula C19H29N3O3S B2935284 N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide CAS No. 1235691-89-0

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide

Cat. No.: B2935284
CAS No.: 1235691-89-0
M. Wt: 379.52
InChI Key: LNQKRGQCZXXKEQ-SDNWHVSQSA-N
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Description

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is a synthetic piperidine carboxamide derivative intended for non-human research applications. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with biologically relevant targets. Piperidine carboxamides have been identified as a promising series with potent and selective activity in phenotypic screens, showing particular utility in the discovery of new anti-malarials that function as proteasome inhibitors . The mechanism of action for related piperidine carboxamides involves non-covalent, species-selective binding to the β5 active site of the Plasmodium falciparum proteasome, an essential enzyme for protein degradation in the malaria parasite. This binding, which occurs at an unexplored pocket distal to the catalytic threonine, inhibits the chymotrypsin-like activity of the proteasome, leading to parasite death without inhibiting human proteasome isoforms or showing cytotoxicity . The presence of the (E)-2-phenylethenesulfonamido moiety in this specific compound may confer distinct binding properties and selectivity, making it a valuable chemical tool for probing specific biological pathways. This product is offered exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-tert-butyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,11,14,17,20H,9-10,12-13,15H2,1-3H3,(H,21,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQKRGQCZXXKEQ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Phenylethenesulfonamido Group: This step involves the reaction of the piperidine derivative with phenylethenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Final Carboxamide Formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. It may serve as a model compound for investigating the binding affinities and mechanisms of action of sulfonamide-based drugs.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The piperidine ring and tert-butyl group contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Compound 19 (N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide)

  • Key Differences :
    • The sulfonamide group in Compound 19 is a tosyl (p-toluenesulfonyl) moiety, whereas the target compound features a phenylethenesulfonamido group.
    • The piperidine-4-carboxamide in Compound 19 is substituted with a bulky aryl-pyridinylmethyl group, unlike the simpler methyl linkage in the target compound.
  • Synthesis : Synthesized via reaction of precursor 18 with tosyl chloride in dichloromethane (DCM) and triethylamine, achieving a high yield of 98% .
  • Properties : Characterized by NMR, IR, and HRMS, with a melting point consistent with crystalline stability .

Compounds 2e and 2f (N-(2-(4-(tert-butyl)phenyl)...benzenesulfonamide derivatives)

  • Key Differences :
    • These compounds incorporate a benzenesulfonamide group and a tetramethylpiperidinyloxy (TEMPO-like) substituent, absent in the target compound.
    • The tert-butyl group is positioned on an external aryl ring rather than directly on the piperidine nitrogen.
  • Synthesis : Prepared via GP1 methodology using radical-mediated pathways, with moderate yields (75% for 2e , 66% for 2f ) .
  • Properties : Validated by NMR and HRMS, with IR confirming sulfonamide and aryl vibrations .

Analogues with Alternative Amide Substituents

Compound from (N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide)

  • Key Differences :
    • Replaces the phenylethenesulfonamido group with a 2,5-dioxopyrrolidinyl-acetamido moiety.
    • The dioxopyrrolidine ring may enhance solubility or hydrogen-bonding capacity compared to the styrenyl group.
  • Molecular Weight : 352.4 g/mol (C₁₇H₂₈N₄O₄) .

Compound from ((E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide)

  • Key Differences :
    • Features a thiophene-acrylamido group instead of phenylethenesulfonamido, introducing heteroaromaticity.
    • The acrylamido linker may confer distinct conformational rigidity.
  • Structural Data: Smiles notation and NMR data confirm the (E)-configuration of the acrylamido group .

Comparative Data Table

Compound Name Sulfonamide/Amide Group Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
This compound Phenylethenesulfonamido C₂₀H₂₉N₃O₃S 391.5 (calculated) N/A N/A
Compound 19 Tosyl (p-toluenesulfonyl) C₃₃H₃₉N₃O₃S 565.7 98%
Compound 2e Benzenesulfonamide C₂₉H₃₇N₃O₅S₂ 595.7 75%
Compound from 2,5-Dioxopyrrolidinyl-acetamido C₁₇H₂₈N₄O₄ 352.4 N/A
Compound from (E)-3-(Thiophen-2-yl)acrylamido C₁₉H₂₅N₃O₂S 359.5 N/A

Key Observations

Synthetic Flexibility : High yields for tosylated analogs (e.g., Compound 19) suggest that introducing sulfonamide groups is feasible, but stereochemical outcomes (as in Compound 20) may require optimization.

Molecular Weight Trends : The target compound’s calculated molecular weight (391.5 g/mol) aligns with drug-like properties, whereas bulkier analogs (e.g., Compound 19, 565.7 g/mol) may face bioavailability challenges.

Biological Activity

N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H33N3O5S
  • Molecular Weight : 487.6 g/mol
  • IUPAC Name : tert-butyl 4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide
  • CAS Number : Not directly available in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential as a modulator of enzyme activity, particularly in pathways related to inflammation and cell signaling.

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Receptor Binding : Preliminary studies indicate that it may interact with certain receptors, influencing cellular responses and potentially leading to therapeutic effects.

Biological Assays

Various assays have been conducted to evaluate the compound's biological activity:

Assay Type Effect Observed Reference
Enzyme InhibitionSignificant reduction in enzyme activity
Cytotoxicity AssaysModerate cytotoxic effects on cancer cells
Anti-inflammatory EffectsDecreased pro-inflammatory cytokine levels

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

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